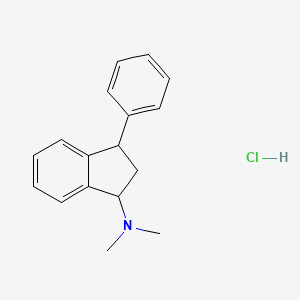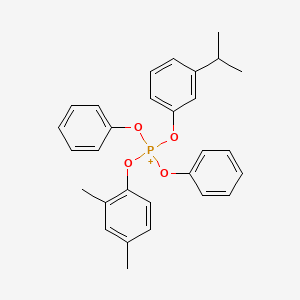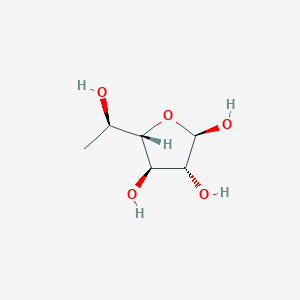
beta-D-Fucofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Fucofuranose: is a furanose form of the sugar D-fucose It is a six-carbon sugar with the molecular formula C6H12O5 This compound is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent sugar, D-galactose this compound is found in various natural sources, including bacterial polysaccharides and certain glycoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Fucofuranose typically involves the reduction of D-galactose derivatives. One common method includes the use of reductase enzymes such as Fcf1 and mutase enzymes like Fcf2 in gram-negative bacteria . The key intermediate in this synthesis is 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone, which undergoes reduction, acetylation, and catalytic hydrogenolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific bacterial strains are engineered to overexpress the necessary enzymes for the biosynthesis of this compound from simpler sugar precursors. This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or nitric acid under controlled conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst to yield deoxy derivatives.
Substitution: Substitution reactions can be carried out using halogenating agents such as thionyl chloride to introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various deoxy sugars, halogenated derivatives, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Beta-D-Fucofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Mechanism of Action
The mechanism of action of beta-D-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which incorporate it into glycoproteins and glycolipids. These modified molecules play critical roles in cell signaling, immune response, and microbial pathogenicity . The molecular targets include enzymes involved in carbohydrate metabolism and cell wall biosynthesis.
Comparison with Similar Compounds
Alpha-D-Fucofuranose: Another furanose form of D-fucose, differing in the configuration at the anomeric carbon.
Beta-D-Fructofuranose: A furanose form of fructose, similar in structure but differing in the type of sugar unit.
D-Galactofuranose: A furanose form of D-galactose, structurally similar but with an additional oxygen atom.
Uniqueness: Beta-D-Fucofuranose is unique due to its deoxy nature, which imparts distinct chemical and biological properties
Properties
CAS No. |
91443-99-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-5-[(1R)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m1/s1 |
InChI Key |
AFNUZVCFKQUDBJ-DGPNFKTASA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




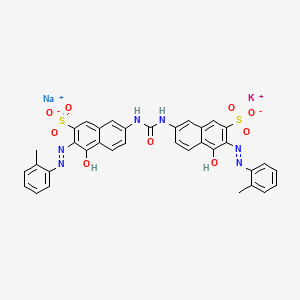
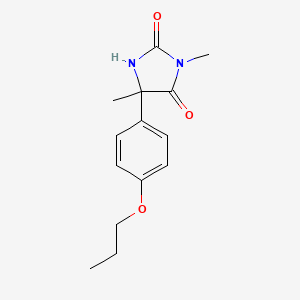


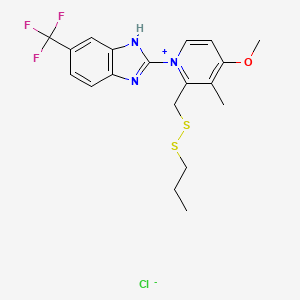
![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
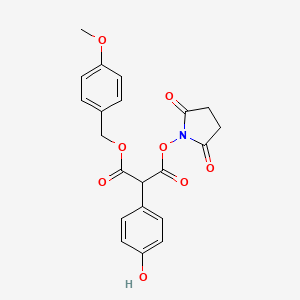

![N-[(2S)-3-(1H-imidazol-5-yl)-1-[methyl-[(2S)-1-methylpyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12711671.png)

